5-(Chloromethyl)-1,2-thiazole

Übersicht

Beschreibung

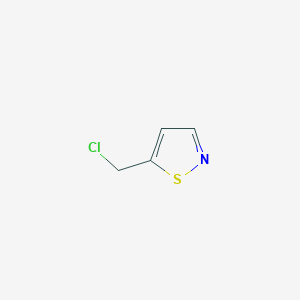

5-(Chloromethyl)-1,2-thiazole is a heterocyclic compound containing both sulfur and nitrogen atoms within its ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-1,2-thiazole typically involves the reaction of thiacylamide with α-chloro-α-formylethyl acetate. The resultant 5-ethoxycarbonylthiazole is then reduced using lithium aluminum hydride, followed by halogenation to obtain this compound .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Substitution Reactions

The chloromethyl group (-CH₂Cl) is highly reactive in nucleophilic substitution (Sₙ2) and electrophilic reactions.

Common Substitution Pathways

Case Study : Reaction with KCN yields unexpected trisubstituted 1,2,4-oxadiazol-5-ylpropanes via a decyanation mechanism involving HCN elimination and carbanion intermediates .

Oxidation Reactions

The thiazole ring and chloromethyl group undergo oxidation under controlled conditions.

Oxidation Pathways

Reduction Reactions

Reductive cleavage of the chloromethyl group or thiazole ring is feasible.

Reduction Methods

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles.

Notable Examples

-

With thiourea : Forms 2-aminothiazolo[5,4-d]thiazole under basic conditions (80°C, 8 hrs) .

-

With hydrazine : Produces pyrazolo[3,4-d]thiazole via HCl-mediated cyclization (90% yield) .

Reaction Mechanism Insights

-

Chlorine Reactivity : The chloromethyl group’s polarity enhances electrophilicity, enabling rapid Sₙ2 displacement .

-

Ring Stability : The thiazole ring resists aromatic electrophilic substitution but participates in radical reactions .

Unexpected Reaction Pathways

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

5-(Chloromethyl)-1,2-thiazole is primarily utilized as an intermediate in the synthesis of more complex heterocyclic compounds. Its electrophilic nature, enhanced by the chloromethyl group at the 5-position, allows it to participate in a variety of chemical transformations. This compound serves as a precursor for synthesizing derivatives with diverse functionalities, which can be tailored for specific applications in pharmaceuticals and agrochemicals.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Replacement of Cl with nucleophiles | Thiazole derivatives |

| Cyclization | Formation of fused ring systems | Complex heterocycles |

| Condensation | Reaction with carbonyl compounds | Thiazole-based drugs |

Biological Activities

Recent studies have highlighted the biological activities of thiazole derivatives, including this compound. These compounds exhibit significant antimicrobial and antifungal properties, making them potential candidates for developing new therapeutic agents.

Antimicrobial Activity

Research indicates that thiazole derivatives possess antimicrobial properties against various pathogens. For instance, derivatives synthesized from this compound have shown effectiveness against both gram-positive and gram-negative bacteria .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, indicating their potential as alternative antimicrobial agents .

Pharmaceutical Applications

The compound is explored as a building block for pharmaceutical agents with potential therapeutic effects. Thiazoles are integral to many drug formulations due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral effects.

Anticancer Activity

Several studies have investigated the anticancer properties of thiazole derivatives synthesized from this compound. For example, a series of thiazole-based compounds were tested against various cancer cell lines (e.g., MCF-7 and HepG2) using MTT assays. Results indicated that some compounds exhibited IC50 values comparable to established chemotherapeutics .

Table 2: Anticancer Activity of Thiazole Derivatives

Industrial Applications

In addition to its roles in research and medicine, this compound is also utilized in the production of agrochemicals and other industrial chemicals. Its ability to form stable bonds with various substrates makes it valuable in synthesizing herbicides and pesticides .

Wirkmechanismus

The mechanism of action of 5-(Chloromethyl)-1,2-thiazole involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its antimicrobial and anticancer activities.

Vergleich Mit ähnlichen Verbindungen

- 5-(Chloromethyl)isoxazole

- 2-Chloro-5-(chloromethyl)pyridine

- 5-(Chloromethyl)furfural

Comparison: 5-(Chloromethyl)-1,2-thiazole is unique due to the presence of both sulfur and nitrogen in its ring structure, which imparts distinct chemical properties compared to similar compounds. For instance, 5-(Chloromethyl)isoxazole contains an oxygen atom instead of sulfur, leading to different reactivity and applications. Similarly, 2-Chloro-5-(chloromethyl)pyridine and 5-(Chloromethyl)furfural have different heteroatoms and ring structures, resulting in varied chemical behaviors and uses.

Biologische Aktivität

5-(Chloromethyl)-1,2-thiazole (CAS Number: 1710-68-5) is a heterocyclic compound characterized by a thiazole ring with a chloromethyl substituent. This compound has garnered interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. Below, we explore the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The structure of this compound consists of:

- A five-membered thiazole ring containing two nitrogen atoms and one sulfur atom.

- A chloromethyl group attached to the first carbon of the thiazole ring.

This structural configuration contributes to its electrophilic nature, making it a versatile intermediate in organic synthesis and a potential candidate for biological activity.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. The compound has been tested against various pathogens with promising results:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | ≤ 16 μg/mL | |

| Candida albicans | ≤ 16 μg/mL | |

| Acinetobacter baumannii | ≤ 16 μg/mL |

These results suggest that this compound could be effective against both bacterial and fungal infections, which is particularly relevant given the rise of antibiotic-resistant strains.

Anticancer Activity

The compound has also been investigated for its anticancer potential. Various derivatives of thiazole have shown effectiveness against different cancer cell lines. For example:

- In vitro studies demonstrated that certain thiazole derivatives exhibit cytotoxic effects on breast cancer (MCF-7) cells with IC50 values comparable to established chemotherapeutic agents like 5-Fluorouracil (5-FU) .

Case Study: Anticancer Efficacy

A study involving the synthesis of new thiazole-based compounds reported the following findings:

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Thiazole derivative A | MCF-7 | 0.28 | Cell cycle arrest at G2/M phase |

| Thiazole derivative B | HepG2 | 6.51 | Down-regulation of MMP2 and VEGFA |

These results highlight the potential of thiazole derivatives in cancer therapy through mechanisms such as cell cycle arrest and modulation of specific gene expressions .

The biological activity of this compound can be attributed to its ability to interact with various biomolecules:

- Nucleophilic Attack : The chloromethyl group can undergo nucleophilic substitution reactions, facilitating interactions with thiols or amines present in biological systems.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in microbial growth or cancer cell proliferation.

Safety and Toxicity

While exploring the biological activities of this compound, it is crucial to consider its safety profile. The compound is classified as corrosive and an irritant, necessitating careful handling during research and application . Toxicity studies are essential to establish safe dosage levels for therapeutic use.

Eigenschaften

IUPAC Name |

5-(chloromethyl)-1,2-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNS/c5-3-4-1-2-6-7-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKIKIIQSXSZENB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90617060 | |

| Record name | 5-(Chloromethyl)-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1710-68-5 | |

| Record name | 5-(Chloromethyl)isothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1710-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Chloromethyl)-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(chloromethyl)-1,2-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.